4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine
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Overview
Description
4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in the textile industry and as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine typically involves the diazotization of 2-methoxyaniline followed by coupling with 5-methyl-O-anisidine. The reaction conditions generally include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of pigments and as a colorant in various materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine primarily involves its interaction with biological molecules through its azo group The compound can undergo reduction in biological systems to form amines, which can then interact with cellular components
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methoxyphenyl)azo]-2-methyl-5-[(2-nitro-4-sulfophenyl)amino]-chloride: Another azo dye with similar structural features but different functional groups.
4-[(2-Methoxyphenyl)azo]-2-methyl-5-[(2-nitro-4-sulfophenyl)amino]-chloride: Similar in structure but with different substituents on the aromatic ring.
Uniqueness
4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
70173-57-8 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-methoxy-4-[(2-methoxyphenyl)diazenyl]-5-methylaniline |
InChI |
InChI=1S/C15H17N3O2/c1-10-8-11(16)15(20-3)9-13(10)18-17-12-6-4-5-7-14(12)19-2/h4-9H,16H2,1-3H3 |
InChI Key |
XUWZYYOJNWCEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=CC=C2OC)OC)N |
Origin of Product |
United States |
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